N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide
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Overview
Description
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a sulfonamide group and a hydrazinyl group, along with a difluorophenyl moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Addition of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Incorporation of the Difluorophenyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted sulfonamides or hydrazides.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The presence of the difluorophenyl and sulfonamide groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-thioamide: Contains a thioamide group instead of a sulfonamide group.
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-phosphonamide: Features a phosphonamide group in place of the sulfonamide group.
Uniqueness
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O2S/c12-7-4-8(13)6-9(5-7)17-20(18,19)10-2-1-3-15-11(10)16-14/h1-6,17H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFHTUVZSSCMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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